2-(cinnamylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
2-(cinnamylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a synthetic organic compound. Its structure comprises a pyrido[1,2-a][1,3,5]triazin-4-one ring with a cinnamylthio and a methyl group substitution. This compound is of interest in the field of organic and medicinal chemistry due to its potential biological activities and its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cinnamylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically begins with the construction of the pyrido[1,2-a][1,3,5]triazin-4-one core. This can be achieved through cyclization reactions involving suitable precursor molecules. The cinnamylthio group is then introduced via a thiolation reaction, often employing reagents such as cinnamyl chloride or cinnamyl bromide in the presence of a base. The methyl group is introduced through alkylation using methyl iodide or methyl bromide under appropriate conditions.
Industrial Production Methods
While specific industrial production methods for this compound may vary, a general approach would involve scalable synthetic routes similar to those used in laboratory settings. Key considerations include optimizing reaction conditions for yield and purity, minimizing by-products, and ensuring cost-effectiveness. Continuous flow synthesis and other advanced techniques may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(cinnamylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: : The cinnamylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: : Potential reduction of the pyrido ring or cinnamylthio group.
Substitution: : Electrophilic or nucleophilic substitutions on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (MCPBA) for oxidation.
Reduction: : Hydride donors such as lithium aluminum hydride (LiAlH4) for reduction.
Substitution: : Common reagents include halogens (Br2, Cl2) and nucleophiles (amines, thiols).
Major Products Formed
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Formation of reduced analogs of the original compound.
Substitution: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Potential biological activity, including enzyme inhibition.
Medicine: : Investigation of therapeutic properties such as antimicrobial or anticancer activities.
Industry: : Use in the development of new materials with specific properties.
Mechanism of Action
The specific mechanism of action of 2-(cinnamylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one will depend on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of key enzymes or signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
2-(cinnamylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be compared with other pyrido[1,2-a][1,3,5]triazin-4-one derivatives and thioether-substituted compounds:
Pyrido[1,2-a][1,3,5]triazin-4-one derivatives: : These compounds share the core structure but may differ in substitution patterns, affecting their chemical and biological properties.
Thioether-substituted compounds: : Compounds with thioether groups can exhibit different reactivity and biological activity based on the nature of the substituents.
List of Similar Compounds
2-(allylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
2-(benzylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
2-(propylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Properties
IUPAC Name |
7-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-13-9-10-15-18-16(19-17(21)20(15)12-13)22-11-5-8-14-6-3-2-4-7-14/h2-10,12H,11H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXCVWYSMAAVDM-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC=CC3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=NC(=NC2=O)SC/C=C/C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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